molecular formula C11H15N3O3S B255163 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid

Cat. No. B255163
M. Wt: 269.32 g/mol
InChI Key: HUURHTSEIJRTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as cyclohexylidenehydrazinyl-thiazine-carboxylic acid and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid has been found to have a range of potential applications in scientific research. One of the key areas of research is in the development of new drugs and therapies for various diseases. This compound has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is not fully understood, but it is believed to work by inhibiting the synthesis of bacterial proteins. This compound has been found to be particularly effective against gram-negative bacteria, which are often resistant to other antibiotics.
Biochemical and Physiological Effects:
In addition to its antibacterial properties, 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid has been found to have a range of other biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. It has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is its broad-spectrum antibacterial activity. This makes it a useful compound for testing against a wide range of bacterial strains in the lab. However, one limitation of this compound is that it can be toxic to mammalian cells at high concentrations, which may limit its potential applications in vivo.

Future Directions

There are many potential future directions for research on 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid. One area of research is in the development of new antibacterial drugs based on this compound. Another area of research is in the development of new cancer therapies based on the compound's ability to inhibit cancer cell growth. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.

Synthesis Methods

The synthesis of 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid involves the reaction of cyclohexylidenehydrazine with 2-chloroacetyl chloride followed by the reaction with thiourea. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been optimized for high yield and purity and has been widely used in the synthesis of this compound for scientific research.

properties

Product Name

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid

Molecular Formula

C11H15N3O3S

Molecular Weight

269.32 g/mol

IUPAC Name

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid

InChI

InChI=1S/C11H15N3O3S/c15-9-6-8(10(16)17)18-11(12-9)14-13-7-4-2-1-3-5-7/h8H,1-6H2,(H,16,17)(H,12,14,15)

InChI Key

HUURHTSEIJRTGI-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(=NNC2=NC(=O)CC(S2)C(=O)O)CC1

SMILES

C1CCC(=NNC2=NC(=O)CC(S2)C(=O)O)CC1

Canonical SMILES

C1CCC(=NNC2=NC(=O)CC(S2)C(=O)O)CC1

Origin of Product

United States

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